molecular formula C12H21ClN4 B3096445 3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride CAS No. 1282479-60-0

3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride

Cat. No.: B3096445
CAS No.: 1282479-60-0
M. Wt: 256.77
InChI Key: FMFRYJPIVOVLRE-UHFFFAOYSA-N
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Description

3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of heterocyclic compounds, featuring a fused ring system that includes a piperidine ring and a triazolopyrazine ring. Its molecular formula is C12H22Cl2N4, and it has a molecular weight of 293.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride typically involves multiple steps, starting with the construction of the piperidine ring followed by the formation of the triazolopyrazine core[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 .... Key reaction conditions include the use of strong bases and acids, as well as specific catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride is utilized to study the interactions between small molecules and biological targets. It serves as a tool to investigate the binding affinity and selectivity of various receptors and enzymes.

Medicine: This compound has potential applications in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development, particularly in the treatment of neurological disorders and inflammation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride exerts its effects involves the interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and core structures.

  • Triazolopyrazines: These compounds have a similar triazolopyrazine core but may have different substituents and functional groups.

Uniqueness: 3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride is unique due to its specific combination of the piperidine and triazolopyrazine rings, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.ClH/c1-2-4-11-14-15-12(16(11)9-3-1)10-5-7-13-8-6-10;/h10,13H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFRYJPIVOVLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282479-60-0
Record name 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Reactant of Route 2
3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Reactant of Route 3
3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Reactant of Route 4
3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Reactant of Route 5
3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Reactant of Route 6
3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride

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